molecular formula C19H23BO2 B14018463 4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane

Cat. No.: B14018463
M. Wt: 294.2 g/mol
InChI Key: BDJLLTRWIUGUOM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(6-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a biphenyl group and a dioxaborolane ring. It is widely used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(6-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a biphenyl derivative with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(6-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, boranes, and substituted biphenyl derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(6-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(6-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In cross-coupling reactions, the palladium catalyst facilitates the transfer of the boronic ester group to the aryl halide, forming a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the palladium catalyst and the coordination of the boronic ester to the aryl halide .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl

Uniqueness

4,4,5,5-Tetramethyl-2-(6-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane is unique due to its high stability and reactivity in cross-coupling reactions. Its structure allows for efficient formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers better performance in terms of yield and selectivity .

Properties

Molecular Formula

C19H23BO2

Molecular Weight

294.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methyl-3-phenylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C19H23BO2/c1-14-11-12-16(13-17(14)15-9-7-6-8-10-15)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3

InChI Key

BDJLLTRWIUGUOM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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